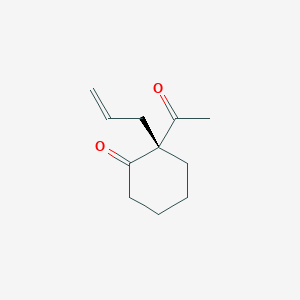![molecular formula C12H16N4O4 B14617507 2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) CAS No. 57101-68-5](/img/structure/B14617507.png)
2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) is a free radical initiator commonly used in polymer synthesis. This compound is known for its ability to initiate polymerization reactions, particularly in the production of various polymers and copolymers. It is a water-soluble initiator used in both heterogeneous and homogeneous free-radical polymerizations .
準備方法
The synthesis of 2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) typically involves the reaction of 4,4’-azobis(4-cyanopentanoic acid) with other reagents under controlled conditions. One common method involves the use of ethyl acetate as a solvent, where the compound is degassed to remove any impurities . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) undergoes various chemical reactions, primarily involving radical formation. The compound can decompose thermally or photochemically to produce free radicals, which then initiate polymerization reactions . Common reagents used in these reactions include solvents like N,N-dimethylformamide and water. The major products formed from these reactions are typically polymers and copolymers, depending on the monomers used in the polymerization process .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as an initiator for radical polymerizations, enabling the synthesis of various polymers and copolymers . In biology and medicine, it is used in the preparation of polymeric nanoparticles for drug delivery systems and other biomedical applications . In industry, it is used in the production of coatings, adhesives, and other polymer-based materials .
作用機序
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) involves the thermal or photochemical decomposition of the compound to produce free radicals. These radicals then initiate polymerization reactions by reacting with monomers to form polymer chains . The molecular targets and pathways involved in these reactions are primarily related to the formation and propagation of free radicals.
類似化合物との比較
2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) is similar to other azo initiators such as 2,2’-azobis(2-methylpropionitrile) and 4,4’-azobis(4-cyanovaleric acid) . it is unique in its water solubility and its ability to initiate polymerizations in both heterogeneous and homogeneous systems . This makes it particularly useful in a wide range of applications compared to other similar compounds.
特性
CAS番号 |
57101-68-5 |
|---|---|
分子式 |
C12H16N4O4 |
分子量 |
280.28 g/mol |
IUPAC名 |
2-[(1-carboxy-3-cyanobutyl)diazenyl]-4-cyanopentanoic acid |
InChI |
InChI=1S/C12H16N4O4/c1-7(5-13)3-9(11(17)18)15-16-10(12(19)20)4-8(2)6-14/h7-10H,3-4H2,1-2H3,(H,17,18)(H,19,20) |
InChIキー |
PTZRYAAOQPNAKU-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C(=O)O)N=NC(CC(C)C#N)C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


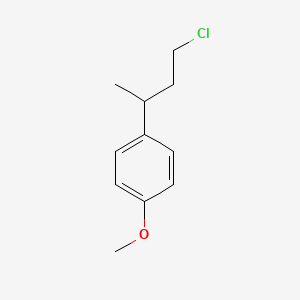

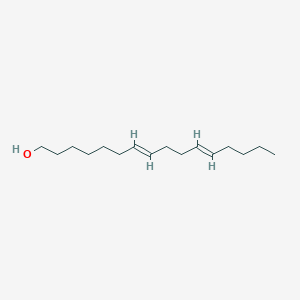
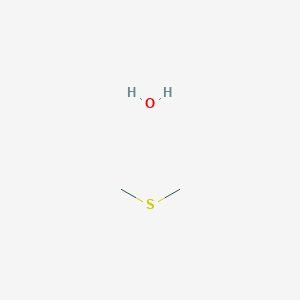


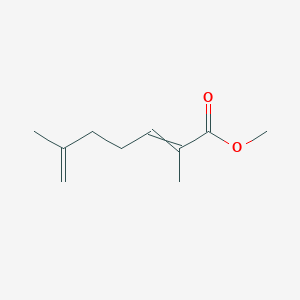
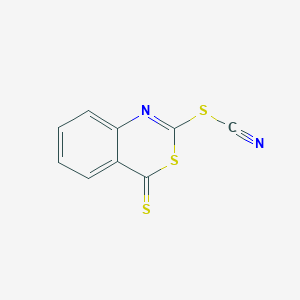
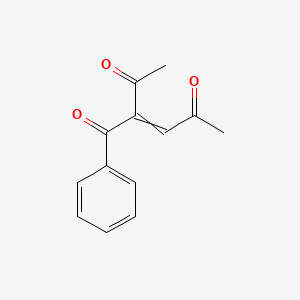


![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
